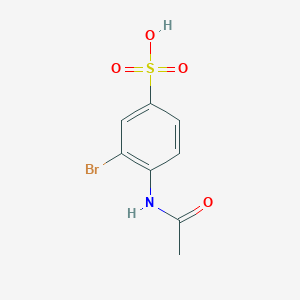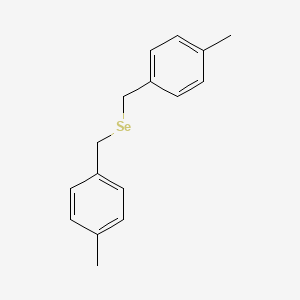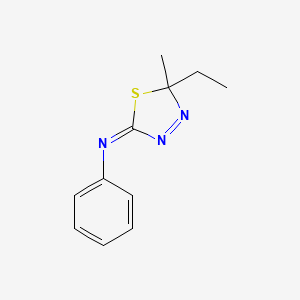
Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a benzenamine group attached to a thiadiazole ring, which is further substituted with ethyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Coupling with Benzenamine: The final step involves coupling the thiadiazole ring with benzenamine through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.
Substitution: The benzenamine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, sulfonyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazolines.
Substitution: Formation of various substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The presence of the benzenamine group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N-(5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Benzenamine, N-(5-ethyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Benzenamine, N-(5-ethyl-5-methyl-1,3,4-oxadiazol-2(5H)-ylidene)-
Uniqueness
The unique combination of ethyl and methyl groups on the thiadiazole ring in Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
80269-70-1 |
|---|---|
Formule moléculaire |
C11H13N3S |
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
5-ethyl-5-methyl-N-phenyl-1,3,4-thiadiazol-2-imine |
InChI |
InChI=1S/C11H13N3S/c1-3-11(2)14-13-10(15-11)12-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
VXFYAXVSAOARQL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N=NC(=NC2=CC=CC=C2)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


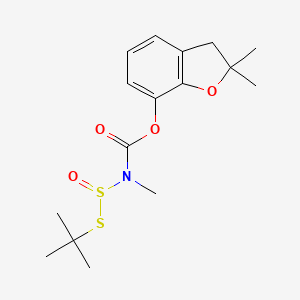
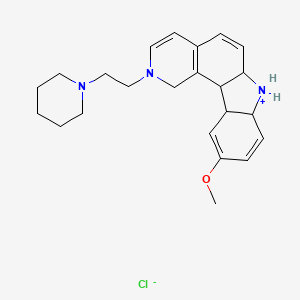
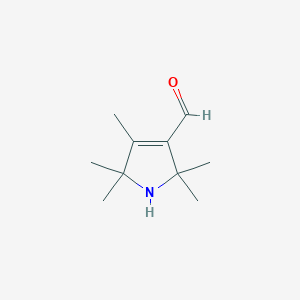

![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
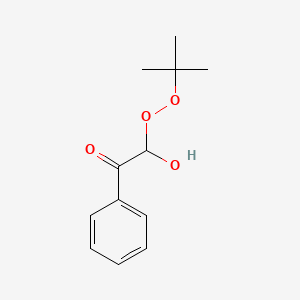
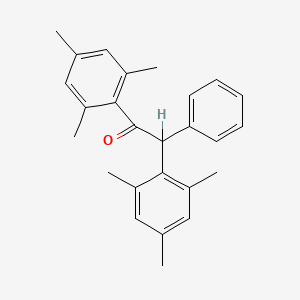
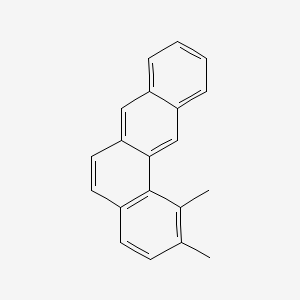
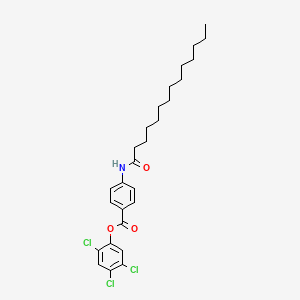

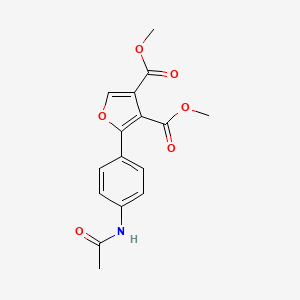
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
